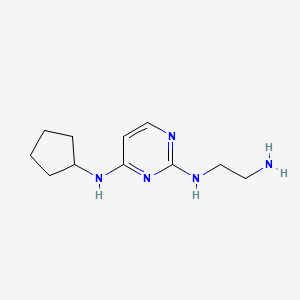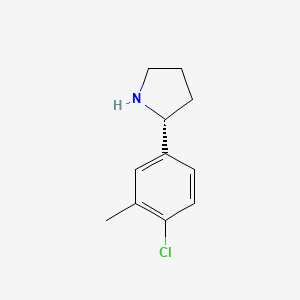
(R)-2-(4-Chloro-3-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(4-Chloro-3-methylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the second position by a 4-chloro-3-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Chloro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-chloro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method involves the use of a chiral catalyst to ensure the formation of the ®-enantiomer. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of ®-2-(4-Chloro-3-methylphenyl)pyrrolidine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent production of the desired enantiomer.
化学反応の分析
Types of Reactions
®-2-(4-Chloro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium azide or thiourea in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols.
科学的研究の応用
Chemistry
In chemistry, ®-2-(4-Chloro-3-methylphenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are of interest for the development of new drugs.
Medicine
In medicinal chemistry, ®-2-(4-Chloro-3-methylphenyl)pyrrolidine is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of products with specific properties.
作用機序
The mechanism of action of ®-2-(4-Chloro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-2-(4-Chloro-3-methylphenyl)pyrrolidine: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Chloro-3-methylphenyl isocyanate: A related compound used in the synthesis of various organic molecules.
3-(4-Chloro-3-methylphenyl)propionic acid: Another related compound with different functional groups and applications.
Uniqueness
®-2-(4-Chloro-3-methylphenyl)pyrrolidine is unique due to its chiral nature and specific substitution pattern. This makes it valuable in enantioselective synthesis and as a potential pharmacological agent.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
(2R)-2-(4-chloro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m1/s1 |
InChIキー |
UBQOYOWWVWPKJE-LLVKDONJSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@H]2CCCN2)Cl |
正規SMILES |
CC1=C(C=CC(=C1)C2CCCN2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


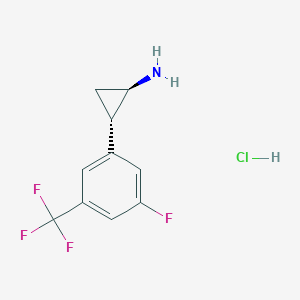
![Benz[l]aceanthrylen-1(2H)-one](/img/structure/B13346975.png)
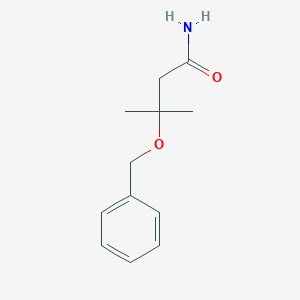
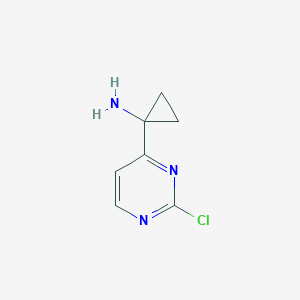
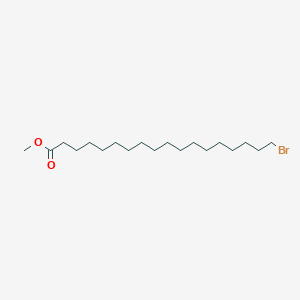

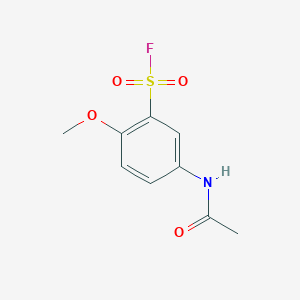
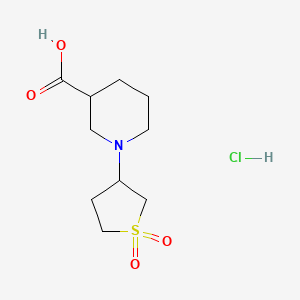
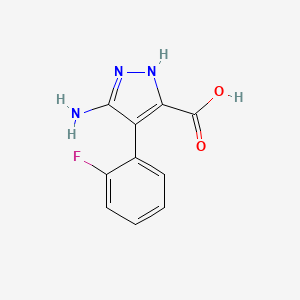
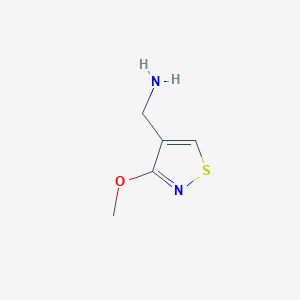
![2-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13347034.png)

